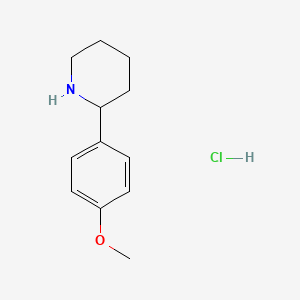

2-(4-Methoxyphenyl)piperidine hydrochloride

Description

Significance of Piperidine (B6355638) Scaffold in Drug Design and Development

The piperidine scaffold, a six-membered heterocycle containing one nitrogen atom, is one of the most important building blocks in the construction of pharmaceuticals. nih.govencyclopedia.pub This structural motif is exceptionally common in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of bioactive molecules and approved drugs. researchgate.netresearchgate.net The significance of the piperidine ring lies in its versatile and adaptable pharmacophoric properties. researchgate.netresearchgate.net Its three-dimensional, sp3-hybridized structure provides conformational flexibility, which allows for optimal interactions with biological targets. researchgate.net

The introduction of chiral piperidine scaffolds into small molecules can be beneficial for several reasons, including modulating physicochemical properties, enhancing biological activities and selectivity, improving pharmacokinetic profiles, and reducing cardiac toxicity. thieme-connect.comresearchgate.net The piperidine framework is one of the most frequently found heterocyclic systems in U.S. FDA-approved pharmaceuticals. researchgate.net Its stability and synthetic accessibility make it a cornerstone for drug development, enabling chemists to design and synthesize novel therapeutic agents with improved efficacy and safety. nih.govresearchgate.net Researchers utilize the piperidine scaffold to create complex chemical entities and explore new therapeutic pathways in drug design and development. chemimpex.com

Overview of Therapeutic Relevance of Piperidine-Containing Compounds

Piperidine derivatives are integral to more than twenty different classes of pharmaceuticals and are also found in many biologically active alkaloids. nih.govresearchgate.net The broad pharmacological profile of these compounds underscores their therapeutic importance across a wide spectrum of diseases. researchgate.netijnrd.org Their applications range from central nervous system disorders to infectious diseases and cancer. encyclopedia.pubresearchgate.net

The versatility of the piperidine nucleus allows for its incorporation into drugs with diverse mechanisms of action. ijnrd.orgresearchgate.net For instance, piperidine-containing compounds have been developed as enzyme inhibitors, receptor antagonists, and modulators of various signaling pathways. encyclopedia.pubnih.gov Natural alkaloids containing a piperidine ring, such as morphine and atropine, have long been used in medicine for pain relief and other applications, respectively. encyclopedia.pub The main active component of black pepper, piperine (B192125), is a piperidine derivative that is researched for a wide range of biological properties, including antibacterial and anticancer effects. encyclopedia.pub

Below is a table summarizing the therapeutic areas where piperidine-containing compounds have shown significant relevance.

| Therapeutic Area | Examples of Application |

| Oncology | Anticancer agents targeting various cancers including breast, prostate, lung, and ovarian cancer. encyclopedia.pubresearchgate.netnih.gov |

| Neurodegenerative Diseases | Development of therapies for Alzheimer's disease, including cholinesterase inhibitors. nih.govencyclopedia.pubbenthamdirect.com |

| Pain Management | Used as analgesics for severe pain relief, with morphine being a prominent example. encyclopedia.pubresearchgate.net |

| Psychiatric Disorders | Utilized as antipsychotic medications. encyclopedia.pubijnrd.orgresearchgate.net |

| Allergies | Found in antihistamine drugs used to treat allergies. researchgate.netijnrd.org |

| Infectious Diseases | Development of antibiotics, antiviral, antifungal, and antimalarial agents. encyclopedia.pubresearchgate.net |

| Cardiovascular Conditions | Used as antihypertensive agents and anticoagulants. researchgate.netresearchgate.net |

| Metabolic Disorders | Includes antidiabetic agents like voglibose. ijnrd.org |

| Inflammatory Conditions | Investigated for anti-inflammatory properties. ijnrd.orgresearchgate.net |

Contextualization of 2-(4-Methoxyphenyl)piperidine hydrochloride within Piperidine Chemistry and Pharmaceutical Research

Within the vast landscape of piperidine chemistry, this compound stands out as a significant research compound and a versatile synthetic intermediate. chemimpex.com This specific derivative is characterized by a piperidine ring substituted at the 2-position with a methoxyphenyl group—a phenyl ring bearing a methoxy (B1213986) (-OCH3) substituent. chemimpex.com The presence of the methoxy-substituted phenyl group can enhance the molecule's lipophilicity and influence its biological activity. chemimpex.com

In pharmaceutical research, 2-(4-Methoxyphenyl)piperidine serves as a key building block in the synthesis of more complex, bioactive molecules. chemimpex.com It has been particularly utilized in the development of analgesics and neuroprotective agents. chemimpex.com Its unique structure provides a valuable scaffold for medicinal chemists to explore novel therapeutic pathways and design new drugs, especially for neurological disorders. chemimpex.comchemimpex.comchemimpex.com The hydrochloride salt form of such compounds is often used to improve solubility and stability, facilitating its handling and application in various chemical and biological studies. chemimpex.comsmolecule.com Therefore, this compound is not typically an end-product drug itself, but rather a crucial starting point or intermediate that enables the discovery and development of new therapeutic agents. chemimpex.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-methoxyphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-14-11-7-5-10(6-8-11)12-4-2-3-9-13-12;/h5-8,12-13H,2-4,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKSIGUAVGMWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656954 | |

| Record name | 2-(4-Methoxyphenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341526-79-2, 859297-83-9 | |

| Record name | 2-(4-Methoxyphenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxyphenyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies of 2 4 Methoxyphenyl Piperidine Hydrochloride

Advanced Synthetic Methodologies for Piperidine (B6355638) Ring Construction

The synthesis of the 2-(4-methoxyphenyl)piperidine core can be achieved through several sophisticated strategies, each offering unique advantages in terms of efficiency, stereocontrol, and substrate scope.

Hydrogenation and Reduction Approaches in Piperidine Synthesis

A primary and straightforward method for the synthesis of piperidines is the catalytic hydrogenation of their corresponding pyridine (B92270) precursors. This approach involves the reduction of the aromatic pyridine ring to a saturated piperidine ring. For the synthesis of 2-(4-Methoxyphenyl)piperidine, the precursor, 2-(4-methoxyphenyl)pyridine, can be effectively hydrogenated using various catalysts.

One common method involves the use of platinum(IV) oxide (PtO2), also known as Adams' catalyst, under hydrogen pressure. The reaction is typically carried out in a suitable solvent, such as glacial acetic acid, which can also serve to protonate the pyridine nitrogen, facilitating the reduction. asianpubs.org The hydrogenation of substituted pyridines often requires elevated temperatures and pressures to overcome the aromatic stability of the pyridine ring. nih.gov

Table 1: Catalytic Hydrogenation of 2-(4-Methoxyphenyl)pyridine

| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| PtO2 | 50-70 | Room Temperature | Glacial Acetic Acid | 6-10 | Not Specified |

| Rh/C | 1-4 | 25-80 | Methanol/Dichloromethane | 1-24 | Not Specified |

It is important to note that the choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the hydrogenation process. asianpubs.orgd-nb.info For instance, rhodium on carbon (Rh/C) is another effective catalyst for pyridine hydrogenation and can often be used under milder conditions compared to other catalysts. nih.gov Palladium on carbon (Pd/C) has also been utilized for the hydrogenation of arylpyridines, demonstrating high conversion and selectivity. d-nb.info

Reductive amination represents another key reduction strategy for piperidine synthesis. This method involves the reaction of a dicarbonyl compound with an amine, followed by reduction of the resulting imine or enamine intermediates. While not a direct route from a pyridine precursor, it is a powerful tool for constructing substituted piperidines from acyclic starting materials.

Intramolecular Cyclization Reactions for Piperidine Derivatives

Intramolecular cyclization is a powerful strategy for the stereocontrolled synthesis of piperidine rings. These reactions involve the formation of a carbon-nitrogen bond within a single molecule to construct the heterocyclic ring. A variety of functional groups can be employed to facilitate the cyclization process, including those susceptible to nucleophilic attack or radical-mediated processes. nih.gov

For the synthesis of 2-(4-methoxyphenyl)piperidine derivatives, an appropriately substituted open-chain precursor containing both a nucleophilic amine and an electrophilic center can be designed to undergo intramolecular cyclization. For example, an amino-aldehyde or amino-ketone can cyclize to form an iminium ion, which is then reduced in situ to the piperidine. beilstein-journals.org

Another approach involves the intramolecular hydroamination of an unsaturated amine, where a nitrogen-hydrogen bond adds across a carbon-carbon double or triple bond. This reaction can be catalyzed by various transition metals, leading to the formation of the piperidine ring. nih.gov

Multicomponent Reactions in Piperidine Analog Synthesis

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules, including highly substituted piperidines, in a single synthetic operation. nih.gov These reactions involve the combination of three or more starting materials in a one-pot fashion to generate a product that contains substantial portions of all the initial reactants.

While a specific multicomponent reaction for the direct synthesis of 2-(4-methoxyphenyl)piperidine hydrochloride is not prominently documented, the general principles of MCRs can be applied to generate structurally similar and more complex piperidine derivatives. For instance, a biocatalytic MCR using an immobilized lipase has been developed for the synthesis of clinically valuable piperidines from a benzaldehyde, an aniline (B41778), and an acetoacetate ester. rsc.org This highlights the potential for developing novel MCRs for the synthesis of the target compound.

Catalytic Strategies in Stereoselective Piperidine Synthesis

The development of catalytic methods has revolutionized the synthesis of piperidines, particularly in achieving high levels of stereoselectivity. Both transition metal catalysis and organocatalysis have emerged as powerful tools for the enantioselective and diastereoselective construction of the piperidine ring.

Palladium-catalyzed reactions are widely used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of piperidine synthesis, palladium catalysis can be employed in various transformations, including cross-coupling reactions to introduce the 4-methoxyphenyl (B3050149) group onto a pre-existing piperidine precursor or in cyclization reactions. nih.gov

For example, a palladium-catalyzed reductive Heck coupling has been utilized to construct highly substituted piperidine rings in a stereocontrolled manner. nih.gov This type of reaction avoids the use of stoichiometric and often toxic reagents. nih.gov While a direct application to 2-(4-methoxyphenyl)piperidine is not explicitly detailed, the methodology is applicable to the synthesis of 2-arylpiperidines.

Table 2: Examples of Palladium-Catalyzed Reactions in Piperidine Synthesis

| Reaction Type | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|

| Reductive Heck Coupling | Pd(OAc)2 | PPh3 | Et3N | DMF |

Organocatalysis, the use of small organic molecules as catalysts, has become a central pillar of asymmetric synthesis. Chiral amines, amino acids, and their derivatives are frequently used as organocatalysts to induce enantioselectivity in the formation of chiral centers.

In the synthesis of 2-substituted piperidines, organocatalytic asymmetric Mannich reactions have been particularly successful. nih.gov This reaction involves the addition of a nucleophile (e.g., an enolizable ketone or aldehyde) to an imine. The use of a chiral organocatalyst, such as proline, can control the stereochemical outcome of the reaction, leading to the formation of enantioenriched piperidine precursors. nih.gov A biomimetic approach using proline as a catalyst has been reported for the asymmetric synthesis of 2-substituted piperidine-type alkaloids. nih.gov

Biocatalytic Approaches in Piperidine Synthesis

The quest for more sustainable and efficient chemical syntheses has led to the exploration of biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. In the realm of piperidine synthesis, biocatalytic methods are emerging as powerful tools.

Recent advancements have demonstrated the use of enzymes for the selective functionalization of piperidine rings. One innovative approach combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. news-medical.net This strategy employs enzymes to introduce hydroxyl groups at specific positions on the piperidine molecule. news-medical.net Subsequently, these hydroxylated intermediates can undergo further modifications, such as radical cross-coupling, to introduce a variety of substituents. news-medical.net This chemoenzymatic approach significantly streamlines the synthesis of complex piperidine derivatives by reducing the number of synthetic steps and avoiding the use of harsh reagents and protecting groups. news-medical.net

Another notable biocatalytic method involves the use of immobilized lipases for the synthesis of piperidine derivatives through multicomponent reactions. For instance, Candida antarctica lipase B (CALB) has been shown to catalyze the reaction between benzaldehydes, anilines, and acetoacetate esters to produce highly functionalized piperidines. The immobilization of the enzyme enhances its stability and allows for its reuse over multiple reaction cycles, making the process more cost-effective and environmentally friendly.

The application of biocatalysis in piperidine synthesis is a rapidly evolving field, offering the potential for the development of greener and more efficient routes to valuable piperidine-containing compounds.

Specific Synthesis Methods for this compound

Reagent Preparation and Reaction Conditions

The synthesis of 2-arylpiperidines can be achieved through various methods, including the catalytic hydrogenation of corresponding pyridine precursors or through multi-component reactions. For the synthesis of a molecule like 2-(4-Methoxyphenyl)piperidine, a plausible route would involve the reaction of a suitable piperidine precursor with a 4-methoxyphenyl-containing reagent.

One general strategy for the synthesis of N-(hetero)arylpiperidines involves a pyridine ring-opening and ring-closing approach via Zincke imine intermediates. nih.gov This process generates pyridinium salts from a variety of substituted pyridines and anilines, which can then be converted to the desired N-arylpiperidines through hydrogenation or nucleophilic addition. nih.gov

For the specific introduction of the 4-methoxyphenyl group, a key starting material would be p-anisidine (4-methoxyaniline). A one-pot synthesis method has been described for the generation of 1-(4-methoxyphenyl)piperazine (B173029) from diethanolamine and p-anisidine. core.ac.uk Although this yields a piperazine (B1678402), the principles of N-arylation are relevant. The reaction involves the in-situ generation of a bis(2-haloethyl)amine intermediate which then reacts with the aniline derivative. core.ac.uk

A representative reaction for a related compound, 1-(3-methoxyphenyl)piperazine, involves the reaction of piperazine with m-bromoanisole in the presence of a sodium tert-butoxide base and a palladium catalyst in o-xylene at elevated temperatures. chemicalbook.com

| Reactants | Reagents/Catalysts | Solvent | Temperature | Yield |

| Piperazine, m-Bromoanisole | Sodium tert-butoxide, Palladium catalyst | o-Xylene | 120°C | 96% |

This table describes the synthesis of a related methoxyphenylpiperazine compound.

Formation of Hydrochloride Salt

Once the free base of 2-(4-Methoxyphenyl)piperidine is synthesized and purified, the final step is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the piperidine derivative with hydrochloric acid.

A general procedure involves dissolving the free base in a suitable organic solvent, such as absolute ethanol or diethyl ether. google.comchemicalbook.com An ethanolic solution of hydrogen chloride is then added dropwise to the stirred solution of the piperidine derivative at a controlled temperature, often around 15°C. google.com The addition of the acid protonates the basic nitrogen atom of the piperidine ring, leading to the precipitation of the hydrochloride salt.

The resulting solid is then collected by filtration, washed with a solvent in which the salt is poorly soluble (e.g., diethyl ether), and dried under vacuum to yield the final this compound. google.com The purity of the final product can be assessed by various analytical techniques, including High-Performance Liquid Chromatography (HPLC). google.com

Functionalization of Existing Piperidine Ring Systems

The strategic modification of a pre-existing piperidine ring, often referred to as late-stage functionalization, is a powerful tool for rapidly generating a library of analogs for structure-activity relationship (SAR) studies. Various methods have been developed to introduce functional groups at specific positions of the piperidine nucleus.

A prominent strategy is the direct C-H functionalization, which avoids the need for pre-functionalized starting materials. This approach allows for the introduction of substituents at positions that might be difficult to access through traditional synthetic routes. For instance, selective functionalization at the C2, C3, and C4 positions of the piperidine ring has been achieved using rhodium-catalyzed C-H insertion reactions. The regioselectivity of these reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen.

Another approach involves the generation of an iminium ion intermediate from the piperidine, which can then be trapped by a variety of nucleophiles. This method allows for the introduction of carbon-based substituents at the α-position to the nitrogen atom.

The hydrogenation of substituted pyridines is also a widely used method to generate functionalized piperidines. nih.gov Depending on the substituents on the pyridine ring and the hydrogenation catalyst and conditions, specific stereoisomers of the resulting piperidine can be obtained. nih.gov

| Position | Method | Reagents/Catalyst |

| C2, C3, C4 | C-H Functionalization | Rhodium catalysts |

| α to Nitrogen | Iminium Ion Trapping | Various nucleophiles |

| Various | Hydrogenation of Pyridines | Metal catalysts (e.g., Rhodium, Cobalt) |

Process Development and Optimization for Enhanced Yield and Purity

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction parameters to maximize yield and purity while ensuring cost-effectiveness and safety. For the synthesis of this compound, several key aspects of process development should be considered.

A primary goal in process optimization is to minimize the number of synthetic steps. gd3services.com This can be achieved by designing convergent synthetic routes or by employing one-pot reactions where multiple transformations occur in a single reaction vessel. core.ac.ukgd3services.com The use of biocatalysis, as discussed earlier, can also significantly streamline syntheses. news-medical.net

Ensuring the purity of the final active pharmaceutical ingredient (API) is of paramount importance. Process optimization aims to minimize the formation of impurities by carefully controlling reaction conditions. google.com Purification methods such as crystallization are often employed to remove any remaining impurities. For instance, in the synthesis of a related compound, crystallization from isopropyl alcohol was used to remove a dimer impurity. google.com The use of activated carbon can also be employed to remove colored impurities. google.com

Modern approaches to process optimization often involve the implementation of Quality by Design (QbD) principles. pharmafeatures.com This systematic approach involves identifying critical process parameters (CPPs) that affect the critical quality attributes (CQAs) of the final product and establishing a design space within which the process consistently produces a product of the desired quality. pharmafeatures.com

Structure Activity Relationship Sar and Molecular Design of 2 4 Methoxyphenyl Piperidine Hydrochloride Analogs

Impact of Methoxy-Substituted Phenyl Group on Biological Activity

The presence and position of a methoxy (B1213986) group on the phenyl ring of piperidine (B6355638) derivatives can significantly influence their biological activity. nih.govmdpi.com In many classes of biologically active compounds, the methoxy group is known to affect antioxidative and antiproliferative capabilities. mdpi.com Studies on various heterocyclic compounds, including those with a piperidine moiety, have shown that the introduction of a methoxy group on a phenyl ring can modulate receptor binding affinity and selectivity. For instance, in a series of N-[(4-methoxyphenoxy)ethyl]piperidines, the methoxy group on the phenoxy moiety was a key feature in exploring sigma-1 (σ1) receptor binding. uniba.it

Research on benzimidazole-based hybrids containing a piperidine ring highlighted the role of methoxy substitutions on an attached aryl ring. mdpi.com Compounds with o-OCH3 and p-OCH3 substitutions on the aryl ring demonstrated good inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com In another study on piperine (B192125) derivatives, the introduction of a methoxy group on the benzodioxazole (B13963649) ring was found to increase the inhibitory activity against monoamine oxidase (MAO). nih.gov The position of the methoxy group is also critical; for example, in N-(2-methoxyphenyl)piperazine analogs, this substitution pattern was evaluated for its effect on dopamine (B1211576) and serotonin (B10506) receptor affinities. nih.gov These findings collectively suggest that the 4-methoxy substitution in 2-(4-Methoxyphenyl)piperidine is a crucial determinant of its pharmacological profile, likely influencing receptor interactions through electronic and steric effects.

The following table summarizes the effect of methoxy group substitution on the biological activity of selected piperidine and piperazine (B1678402) derivatives.

| Compound Series | Methoxy Group Position | Observed Effect on Biological Activity | Reference |

| Benzimidazole-piperidine hybrids | ortho- and para- on aryl ring | Good inhibition of AChE and BuChE | mdpi.com |

| N-[(Phenoxy)ethyl]piperidines | para- on phenoxy moiety | Maintained high affinity for σ1 receptors | uniba.it |

| Piperine derivatives | On benzodioxazole ring | Increased MAO inhibitory activity | nih.gov |

| N-phenyl piperazine analogs | ortho- on phenyl ring | Influenced affinity for dopamine and serotonin receptors | nih.gov |

Influence of Piperidine Ring Conformation on Receptor Binding and Activity

The piperidine ring, a six-membered nitrogenous heterocycle, is a common scaffold in many approved drugs. thieme-connect.comthieme-connect.com Its conformation plays a critical role in how a molecule interacts with its biological target. The flexible nature of the piperidine ring allows it to adopt various conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable. The orientation of substituents on the piperidine ring (axial vs. equatorial) can profoundly affect a compound's physicochemical properties and its binding to a receptor. nih.govresearchgate.net

The ability of the piperidine structure to be combined with different molecular fragments makes it a versatile component in drug design. clinmedkaz.org For analogs of 2-(4-Methoxyphenyl)piperidine, the conformation of the piperidine ring will dictate the spatial presentation of the 4-methoxyphenyl (B3050149) group relative to the nitrogen atom. This orientation is critical for fitting into the binding pocket of a receptor. For example, in the design of selective serotonin 5-HT2A receptor agonists, constraining the flexible phenethylamine (B48288) side chain by incorporating it into a piperidine ring led to significant changes in agonist potency. acs.org This highlights that restricting the conformational flexibility of the piperidine ring can be a key strategy in modulating biological activity. acs.org The introduction of substituents on the piperidine ring can also alter its conformational preferences, thereby influencing receptor binding and molecular recognition. researchgate.net

Stereochemical Considerations in 2-(4-Methoxyphenyl)piperidine hydrochloride and its Analogs

Stereochemistry is a fundamental aspect of drug design, as different stereoisomers of a chiral molecule can exhibit vastly different biological activities. thieme-connect.commdpi.com The 2-position of the piperidine ring in this compound is a chiral center, meaning the compound can exist as two enantiomers: (R)-2-(4-Methoxyphenyl)piperidine and (S)-2-(4-Methoxyphenyl)piperidine. The specific three-dimensional arrangement of the atoms in each enantiomer can lead to differential interactions with chiral biological macromolecules like receptors and enzymes. mdpi.com

Introducing a chiral center into the piperidine ring can provide more configurational isomers to fit into a protein's binding cavity, potentially enhancing biological activity and selectivity. thieme-connect.com For instance, studies on epimeric pairs of 5-substituted N-piperonyl-3-phenylpiperidine derivatives demonstrated that functional groups in equatorial or axial positions, a direct consequence of stereochemistry, lead to stereospecific modulation of properties like basicity and lipophilicity. nih.govresearchgate.net While little response to stereoisomerism was observed for basicity or lipophilicity in some N-alkyl-piperidine-2-carboxamides, more pronounced variations were seen for melting points and oxidative degradation. researchgate.net The biological evaluation of different enantiomers is crucial, as one may be significantly more potent or have a different pharmacological profile than the other. nih.gov This principle underscores the importance of investigating the individual enantiomers of this compound to fully characterize their biological effects.

Rational Drug Design Approaches for Piperidine Derivatives

Rational drug design for piperidine derivatives involves a systematic approach to optimize their therapeutic properties by modifying their chemical structure. clinmedkaz.org This often involves computational methods to predict how new derivatives will interact with biological targets, thereby guiding synthetic efforts. clinmedkaz.org

Lipophilicity, often expressed as logP or logD, is a critical physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADME). For piperidine derivatives, modulating lipophilicity is a key strategy for improving pharmacological properties. nih.govresearchgate.net This can be achieved by introducing or modifying functional groups on the piperidine ring or its substituents.

One counterintuitive strategy that has been explored is the introduction of carbon atoms in a bridged fashion to saturated heterocycles like piperidine, which can unexpectedly reduce lipophilicity. drughunter.com Another approach involves the strategic placement of functional groups. A study on 5-substituted N-piperonyl-3-phenylpiperidine derivatives explored the stereospecific modulation of lipophilicity by placing functional groups in equatorial or axial positions. nih.gov The lipophilicity modulations observed for β-axial functional groups were rationalized in terms of intramolecular hydrogen bonding, dipolar interactions, and special solvation effects. nih.govresearchgate.net In some cases, replacing a piperidine with a less lipophilic bioisostere, such as an azaspiro[3.3]heptane, has been shown to be beneficial for cellular ligand efficiency, despite a potential small loss in potency. nih.gov

The table below shows examples of how structural modifications can impact the lipophilicity (logD) of piperidine-containing compounds.

| Original Moiety | Modified Moiety | Change in Lipophilicity (ΔlogD7.4) | Reference |

| Morpholine | 2-oxa-6-azaspiro[3.3]heptane | -1.2 | nih.gov |

| Piperazine | 2,6-diazaspiro[3.3]heptane | -0.2 to -1.1 | nih.gov |

| N-linked piperidine | N-linked 2-azaspiro[3.3]heptane | +0.2 to +0.5 | nih.gov |

Optimizing the binding affinity and selectivity of a ligand for its target receptor is a primary goal in drug discovery. nih.gov For piperidine derivatives, this involves modifying the structure to enhance favorable interactions with the target while minimizing interactions with off-target molecules.

One strategy is to explore substitutions on various parts of the molecule. For example, in a series of phenoxyalkylpiperidines, modifying the substitution on the phenoxy moiety (e.g., p-chloro vs. p-methoxy) and the position of methyl groups on the piperidine ring was used to investigate the impact on σ1 receptor binding. uniba.it It was found that a 4-methyl substituent on the piperidine ring conferred optimal interaction with the σ1 subtype. uniba.it Structure-activity relationship studies on alkyl/phenylalkyl piperidine analogues as μ opioid receptor agonists showed that the linker between the piperidine ring and the phenyl ring, as well as the substituent pattern of the phenyl ring, played a pivotal role in binding affinity and selectivity. nih.gov

Another approach involves rigidification of the structure. Replacing a flexible N-benzyl group with a more rigid aromatic portion, such as in tetrahydroisoquinoline derivatives, can sometimes be done without affecting binding interactions. units.it Computational methods like molecular docking and molecular dynamics simulations are also valuable tools to propose high-affinity binding modes and understand the mechanisms of receptor activation, which can guide the design of more potent and selective analogs. nih.gov Furthermore, tuning the electrostatic properties of an inhibitor can be sufficient to gain selectivity for one target over another. nih.gov

Pharmacological Research and Therapeutic Potential of 2 4 Methoxyphenyl Piperidine Hydrochloride

Receptor Binding Studies and Ligand Interactions

The pharmacological activity of 2-(4-Methoxyphenyl)piperidine hydrochloride and related compounds is defined by its interaction with a range of biological targets. These interactions are quantified through receptor binding assays, which determine the affinity and selectivity of the compound for various receptors and enzymes.

The piperidine (B6355638) scaffold is a key structural feature in many ligands that exhibit high affinity for sigma (σ) receptors. Research into piperidine derivatives shows a strong interaction with both σ1 and σ2 subtypes. The nature and position of substituents on the piperidine ring and its associated aromatic moieties significantly influence binding affinity and selectivity.

For instance, studies on N-substituted piperidines have demonstrated that these compounds can achieve sub-nanomolar affinity for the σ1 receptor. unict.it The presence of a 4-methyl substituent on the piperidine ring, for example, has been shown to confer optimal interaction with the σ1 subtype, with some N-[(4-methoxyphenoxy)ethyl]piperidines showing Ki values between 0.89–1.49 nM. uniba.it In contrast, affinities for the σ2 receptor are often moderate to low, leading to high selectivity for the σ1 subtype. uniba.itnih.gov One aniline (B41778) derivative with a piperidine moiety showed a σ2/σ1 selectivity ratio of 24.2. nih.gov The high selectivity of these compounds for the σ1 receptor over the σ2 receptor underscores their potential for targeted therapeutic applications. nih.gov

| Compound Class | σ1 Affinity (Ki, nM) | σ2 Affinity (Ki, nM) | Selectivity (Ki σ2/σ1) | Reference |

|---|---|---|---|---|

| N-[(4-methoxyphenoxy)ethyl]piperidines | 0.89 - 1.49 | 52.3 - 809 | High | uniba.it |

| 4-Aroylpiperidines | 1.00 - 2.00 | >500 | ~600 | nih.gov |

| 4-Pyridylpiperidine Derivatives | 3.3 - 5.6 | 4 - 29 | Variable | nih.gov |

Compounds containing the (methoxyphenyl)piperidine or the structurally similar (methoxyphenyl)piperazine moiety often exhibit significant affinity for monoamine transporters, including those for dopamine (B1211576) (DAT) and serotonin (B10506) (SERT). clinpgx.org This interaction is crucial for modulating neurotransmitter levels in the brain.

Research on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives has revealed high-affinity binding to the serotonin transporter, with Ki values ranging from 2 to 400 nM. nih.gov Similarly, derivatives bearing the 2-methoxyphenyl-piperazine moiety linked to various chemical scaffolds have demonstrated high potency as 5-HT1A receptor ligands, with some compounds showing Ki values as low as 1.2 nM. mdpi.com The affinity for these transporters and receptors is influenced by the specific substitutions on the phenyl and piperidine rings. clinpgx.org For example, para-position substitutions on the phenyl ring of methylphenidate, a piperidine derivative, generally lead to retained or increased affinity for the dopamine transporter. clinpgx.org

The methoxyphenylpiperazine moiety, structurally related to methoxyphenylpiperidine, is a well-established pharmacophore for alpha1-adrenergic receptor antagonists. nih.gov These antagonists competitively block the binding of norepinephrine (B1679862) to alpha-1 adrenoceptors on vascular smooth muscle, leading to vasodilation. cvpharmacology.com

A series of 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives have been shown to displace [3H]prazosin from alpha-1 receptor binding sites in the low nanomolar range (Ki = 2.1-13.1 nM). nih.gov For instance, 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride demonstrated a Ki value of 2.1 nM for the alpha-1 receptor and was 61-fold more selective for this receptor over the alpha-2 subtype. nih.gov Similarly, novel 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles showed alpha1-adrenergic affinity in the range of 22 nM to 250 nM. nih.gov This body of research indicates that the combination of a piperidine/piperazine (B1678402) ring and a methoxyphenyl group is a key structural element for potent alpha1-adrenergic antagonism. nih.gov

N-methyl-D-aspartate (NMDA) receptor antagonists are a class of drugs that inhibit the action of the NMDAR. wikipedia.org Overactivation of this receptor is implicated in excitotoxicity, a process involved in various neurological conditions. wikipedia.org Piperidine derivatives have been identified as potent and selective NMDA receptor antagonists, particularly for the NR1/NR2B subunit combination. google.comnih.gov

A structure-based screening identified N-(2-phenoxyethyl)-4-benzylpiperidine as a novel NMDA receptor antagonist with high selectivity for the NR1/2B subunit (IC50 = 0.63 μM). nih.gov Structural optimization of this lead compound, such as the introduction of hydroxyl and methyl groups, led to derivatives with significantly increased potency. One such optimized compound, 4-hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine, demonstrated a 25-fold increase in NR1A/2B potency (IC50 = 0.025 μM). nih.gov These findings highlight the potential of piperidine-based structures to act as neuroprotective agents by selectively antagonizing NMDA receptors. google.com

The phenylpiperidine structure is a classic scaffold for opioid receptor ligands. painphysicianjournal.com Research has explored various 4-substituted piperidines and piperazines for their affinity to mu (μ), delta (δ), and kappa (κ) opioid receptors, revealing profiles ranging from pure antagonists to mixed agonist-antagonists. nih.govnih.gov

For example, a series of 4-substituted piperidine compounds showed balanced, low nanomolar binding affinity for both the mu opioid receptor (MOR) and the delta opioid receptor (DOR). nih.gov In another study, 1-substituted 4-(3-hydroxyphenyl)piperazines were identified as pure opioid receptor antagonists with low nanomolar potencies at μ, δ, and κ receptors. nih.gov The analgesic properties of piperidine derivatives have also been demonstrated in preclinical models. pjps.pk For instance, 2-hydroxymethyl-1-[(4-methoxy-phenyl)-2-oxoethyl]-piperidinium bromide showed highly significant analgesia in tail immersion tests. pjps.pk

| Compound | μ Receptor (Ke, nM) | δ Receptor (Ke, nM) | κ Receptor (Ke, nM) | Reference |

|---|---|---|---|---|

| N-phenylpropyl substituted (2S)-methyl piperazine analogue | 0.88 | 13.4 | 4.09 | nih.gov |

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease, aimed at increasing acetylcholine (B1216132) levels in the brain. nih.govijnrd.org The piperidine ring is a core component of several potent cholinesterase inhibitors, including the well-known drug Donepezil. ijnrd.orgnih.gov

Research has shown that phenoxyethyl piperidine derivatives can be effective inhibitors of both AChE and BuChE. nih.gov These compounds often act as mixed-type inhibitors, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzymes. dntb.gov.uahilarispublisher.com For example, a series of novel derivatives of DL0410, which contains a piperidine skeleton, showed strong inhibitory activities towards both AChE and BuChE. dntb.gov.ua Kinetic studies confirmed that these compounds were mixed-type inhibitors. dntb.gov.ua The structural combination of a piperidine moiety with other aromatic systems, such as in tacrine-donepezil hybrids, has yielded potent nanomolar inhibition of both enzymes. hilarispublisher.com

Cellular and Molecular Mechanisms of Action

There is no specific information available regarding the downstream signaling pathways affected by this compound. Research on other piperidine-containing molecules has explored their impact on various signaling cascades. For instance, some piperidine derivatives have been investigated for their ability to modulate pathways involved in neurotransmission. However, without direct experimental evidence, it is not possible to extrapolate these findings to this compound.

Detailed enzyme inhibition profiles and kinetic data for this compound are not currently available. The broader class of piperidine derivatives has been a source of compounds with enzyme-inhibitory properties. For example, piperidine-based structures have been incorporated into inhibitors of various enzymes, including acetylcholinesterase, which is relevant in the context of Alzheimer's disease. The potential for this compound to act as an enzyme inhibitor remains an open area for research.

Preclinical Pharmacological Applications

The preclinical pharmacological applications of this compound have not been extensively documented. However, the therapeutic potential of related compounds in neurological disorders offers a rationale for future studies.

While direct evidence is lacking for this compound, the broader family of piperidine and piperazine derivatives has been a significant area of research for the treatment of neurological disorders.

No studies have directly evaluated the neuroprotective effects of this compound. However, a study on a structurally related compound, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside (GlcNAc-Sal), a salidroside (B192308) analog, has demonstrated neuroprotective properties. This compound was found to protect HT22 cells from sodium nitroprusside-induced neurotoxicity. The protective mechanism was suggested to involve the inhibition of intracellular reactive oxygen species (ROS) and nitric oxide (NO) production, as well as the regulation of apoptosis-related gene and protein expression. It is crucial to note that GlcNAc-Sal is a significantly different molecule, and these findings cannot be directly attributed to this compound.

| Compound | Model System | Observed Neuroprotective Effects | Proposed Mechanism of Action |

|---|---|---|---|

| 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside (GlcNAc-Sal) | HT22 cells with sodium nitroprusside-induced neurotoxicity | Attenuation of apoptotic cell death | Inhibition of intracellular ROS and NO production; regulation of apoptosis-related gene expression |

There is no specific research on the use of this compound for the treatment of psychiatric conditions. However, related compounds have been explored in this context. For instance, para-Methoxyphenylpiperazine (pMeOPP), a piperazine derivative, has been reported to have stimulant effects and is anecdotally said to induce less anxiety compared to similar piperazine compounds. It is thought to act by inhibiting the reuptake and inducing the release of monoamine neurotransmitters and may also act as a nonselective serotonin receptor agonist. The structural difference between a piperidine and a piperazine ring is significant, and thus, the pharmacological profile of pMeOPP cannot be assumed for this compound.

| Compound | Reported Effects | Potential Mechanism of Action |

|---|---|---|

| para-Methoxyphenylpiperazine (pMeOPP) | Stimulant effects; anecdotally reported to be less anxiogenic than similar compounds | Inhibition of reuptake and induction of release of monoamine neurotransmitters; nonselective serotonin receptor agonism |

Neurological Disorders

Potential in Alzheimer's Disease Therapy

The piperidine moiety is a key structural feature in several compounds investigated for Alzheimer's disease (AD) therapy, primarily due to its role in targeting the cholinergic system. ijnrd.org A deficiency in the neurotransmitter acetylcholine is a hallmark of AD, and a primary therapeutic strategy involves inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). ijnrd.org

Donepezil, a leading medication for symptomatic AD treatment, is a piperidine derivative that effectively inhibits AChE. ijnrd.orgnih.gov Research has expanded on this foundation to develop other piperidine-containing molecules with enhanced or multi-target activities. For instance, piperine (B192125), a natural piperidine alkaloid, has been shown to reduce the expression of AD-related genes such as BACE1 and PSEN1 and protect hippocampal neurons from excitotoxicity. taylorandfrancis.com Furthermore, novel multitarget-directed ligands have been synthesized from piperine that demonstrate significant inhibitory activity against cholinesterases (ChEs), beta-secretase 1 (BACE1), and amyloid-beta (Aβ) aggregation. taylorandfrancis.com Studies on N-(2-(piperidine-1-yl)ethyl)benzamide derivatives also highlight the potential of the piperidine core in inhibiting the AChE enzyme, which is critical in cholinergic neurotransmission.

| Compound Class/Derivative | Primary Target(s) | Investigated Therapeutic Action |

| Donepezil | Acetylcholinesterase (AChE) | Symptomatic treatment of AD by increasing acetylcholine levels. ijnrd.orgnih.gov |

| Piperine | BACE1, PSEN1, Cholinesterases, Aβ Aggregation | Neuroprotection, reduction of AD-related gene expression. taylorandfrancis.com |

| N-(2-(piperidine-1-yl)ethyl)benzamide Derivatives | Acetylcholinesterase (AChE) | Inhibition of AChE to enhance cholinergic neurotransmission. |

| Piperidine-based Beta-Secretase Inhibitors | Beta-secretase (BACE1) | Reduction of Aβ peptide production, a key component of amyloid plaques. |

Antiepileptic Applications

Research into piperidine alkaloids, particularly piperine, has revealed significant anticonvulsant properties. nih.govnih.gov These compounds have been evaluated in various experimental models of epilepsy, demonstrating a capacity to delay the onset of seizures and reduce mortality. nih.gov The mechanisms underlying these effects are multifaceted, involving modulation of several neurotransmitter systems and ion channels. nih.gov

A key mechanism identified is the antagonism of Na+ channels, which contributes to the compound's ability to suppress seizures. nih.govnih.gov Additionally, piperine has been shown to interact with the GABAergic system and inhibit TRPV1 receptors, which may also contribute to its anticonvulsant action. taylorandfrancis.com Another piperidine derivative, 1-[1-(3-methoxyphenyl) (tetralyl)] piperidine (PCP1), has shown prominent anti-convulsion effects in pentylenetetrazole-induced kindling models, suggesting it may block N-Methyl-D-aspartate (NMDA) receptors more effectively than its parent compound. iranpath.org

| Seizure Model | Effect of Piperine Administration |

| Maximal Electroshock (MES) | Decreased mortality. nih.govnih.gov |

| Pentylenetetrazole (PTZ) | Delayed onset of tonic-clonic convulsions; reduced mortality at 10 mg/kg. nih.govnih.gov |

| Strychnine-induced seizures | Delayed onset of tonic-clonic convulsions. nih.govnih.gov |

| Picrotoxin-induced seizures | Delayed onset of tonic-clonic convulsions. nih.govnih.gov |

| BAY K-8644-induced convulsions | Delayed onset of seizures and complete protection against mortality. nih.govnih.gov |

Pain Management: Analgesic Properties

The piperidine scaffold is integral to the structure of potent analgesics, most notably morphine, establishing its importance in pain management research. tandfonline.com Numerous synthetic piperidine derivatives have been developed and evaluated for their antinociceptive and analgesic properties, often targeting opioid receptors. tandfonline.comnih.gov

Studies on 4-amino methyl piperidine derivatives have identified compounds with excellent analgesic activity in writhing tests, with effects that are reversed by the opioid antagonist naloxone, confirming the involvement of µ-opioid receptors. tandfonline.com Similarly, other research using the tail-flick method in mice found that certain 1,4-substituted piperidine derivatives exhibited analgesic activity comparable to morphine. internationalscholarsjournals.com The mechanism for these compounds was also suggested to involve opioid receptors. internationalscholarsjournals.com Beyond the opioid system, piperidine derivatives have been investigated as dual histamine (B1213489) H3 and sigma-1 receptor antagonists, which have shown promising antinociceptive activity in preclinical models. acs.orgnih.gov

| Piperidine Derivative Class | Pain Model | Key Findings |

| 4-Amino Methyl Piperidines | Writhing Test | Excellent analgesic activity (up to 100% inhibition); effect reversed by naloxone. tandfonline.com |

| Alkyl Piperidines | Tail Immersion Method | Varying degrees of potent analgesic activity compared to pethidine. pjps.pknih.gov |

| 4-(4'-bromophenyl)-4-piperidinol Derivatives | Chemical Nociception Models | Highly significant analgesic effects. nih.gov |

| 1,4-Substituted Piperidines | Tail Flick Method | Activity comparable to morphine; likely involves opioid receptors. internationalscholarsjournals.com |

| Histamine H3/Sigma-1 Receptor Antagonists | Loperamide-induced Antinociception | Enhanced antinociceptive effects. acs.orgnih.gov |

Anti-inflammatory Effects

Compounds containing the piperidine nucleus are recognized for their anti-inflammatory potential. ijnrd.orgirjpms.com Research has explored various derivatives that can modulate inflammatory pathways. For example, a study on 4-benzylpiperidine (B145979) demonstrated its ability to inhibit heat-induced albumin denaturation and proteinase activity, indicating anti-inflammatory properties. irjpms.com

More specific mechanistic work has been conducted on piperidine-substituted triazine derivatives. These compounds were found to inhibit the production of pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammatory responses. researchgate.net Additionally, piperidine-derived α,β-unsaturated amides have been tested in acute in vivo inflammation models, such as carrageenan-induced paw edema, with some compounds showing potent edema inhibition. scielo.org.mx

| Derivative/Compound Class | Inflammation Model/Assay | Observed Anti-inflammatory Effect |

| 4-Benzylpiperidine | Heat-induced albumin denaturation | Dose-dependent inhibition of protein denaturation. irjpms.com |

| Piperidine-substituted triazines | Cytokine production assay (LPS-stimulated) | Promising inhibition of TNF-α (up to 73%) and IL-6 (up to 85%). researchgate.net |

| Piperidine-derived α,β-unsaturated amides | Carrageenan-induced paw edema | Significant edema inhibition. scielo.org.mx |

| Piperlotines (Piperidine amides) | TPA-induced ear edema | Edema inhibition ranging from 31.68% to 52.02%. scielo.org.mx |

Anticancer Activity

The piperidine structure is a key pharmacophore in the development of novel anticancer agents, with derivatives showing activity against a wide range of human cancer cell lines. nih.govnih.gov The mechanisms of action are diverse, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of critical signaling pathways involved in cancer progression, such as NF-κB and PI3K/Akt. nih.gov

Studies have demonstrated the efficacy of piperidine derivatives against cancers of the breast, prostate, colon, and lung. nih.gov For example, one derivative, compound 17a, was found to inhibit the proliferation of the PC3 prostate cancer cell line in a concentration-dependent manner. nih.gov In a broad screening of twenty-five different piperidine derivatives, several compounds showed high toxicity against specific cancer cell lines while being considerably less toxic to normal cells. nih.gov For instance, the PC-3 prostate cancer cell line and the 786-0 renal cancer cell line were particularly sensitive to certain derivatives. nih.gov

| Cancer Cell Line | Cancer Type | Key Findings/Activity Metric |

| PC-3 | Prostate Cancer | Compounds 1 and 25 showed high activity (GI50 values of 6.3 and 6.4 µg/mL). nih.gov |

| 786-0 | Renal Cancer | Compound 16 was the most active, with a GI50 of 0.4 µg/mL. nih.gov |

| A549 | Lung Cancer | A synthesized piperidine molecule showed a high cytotoxic effect with an IC50 of 32.43 µM. researchgate.net |

| OVCAR-3 | Ovarian Cancer | Piperine inhibited migration and induced apoptosis. nih.gov |

| Various | NCI-60 Panel | Vindoline-piperazine conjugates showed significant growth inhibition, especially on breast, colon, and lung cancer cells. mdpi.comcancer.gov |

Antimicrobial and Antifungal Properties

Piperidine and its derivatives have been extensively investigated for their ability to combat microbial and fungal pathogens. tandfonline.comnih.gov Research has identified various piperidine-based compounds with significant inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as several fungal species. tandfonline.comnih.govacademicjournals.org

In one study, synthetic piperidine derivatives were tested against a panel of bacteria, with some compounds showing strong inhibitory activity and low minimum inhibitory concentration (MIC) values. academicjournals.org For example, one derivative exhibited an MIC of 0.75 mg/ml against Bacillus subtilis and 1.5 mg/ml against Escherichia coli, Staphylococcus aureus, and others. academicjournals.org Another study investigating halogenobenzene derivatives of piperidine found MIC values ranging from 32 to 512 µg/ml against various bacteria and the fungus Candida albicans. tandfonline.comnih.gov Similarly, piperidine-based surfactants have demonstrated antifungal properties against drug-susceptible and resistant strains of Candida albicans and Cryptococcus neoformans. nih.gov

| Microbial Strain | Type | Representative MIC Values for Piperidine Derivatives |

| Staphylococcus aureus | Gram-positive bacteria | 32–128 µg/ml tandfonline.comnih.gov; 1.5 mg/ml academicjournals.org |

| Bacillus subtilis | Gram-positive bacteria | 32–512 µg/ml tandfonline.comnih.gov; 0.75 mg/ml academicjournals.org |

| Escherichia coli | Gram-negative bacteria | 32–512 µg/ml tandfonline.comnih.gov; 1.5 mg/ml academicjournals.org |

| Klebsiella pneumoniae | Gram-negative bacteria | 32–512 µg/ml tandfonline.comnih.gov; 1.5 mg/ml academicjournals.org |

| Candida albicans | Fungus | 32–128 µg/ml tandfonline.comnih.gov |

Antioxidant Properties

The piperidine scaffold is a promising candidate for developing potent antioxidant agents capable of mitigating oxidative stress, which is implicated in numerous diseases. scispace.comresearchgate.net Piperidine derivatives, particularly piperidine nitroxides like TEMPO and TEMPOL, are effective antioxidants due to their ability to scavenge reactive free radicals. scispace.commdpi.com

Studies have shown that piperidine compounds can exert antioxidant effects through various mechanisms. Some derivatives exhibit potent radical scavenging activity in assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.govresearchgate.net For instance, one study found that a specific piperidine derivative was the most potent DPPH scavenger among twenty-five compounds tested. nih.gov Another investigation showed that a piperidine derivative demonstrated a scavenging capacity of 78% at a concentration of 1000 µg/ml. academicjournals.orgresearchgate.net Furthermore, the derivative 1-[1-(3-methoxyphenyl) (tetralyl)] piperidine (PCP1) exhibited marked antioxidant activity by significantly reducing nitric oxide (NO) levels in brain tissue, which was correlated with its antiepileptic effects. iranpath.org

| Derivative Class/Compound | Antioxidant Assay/Model | Key Findings |

| Piperidine Nitroxides (TEMPO, TEMPOL) | Free radical scavenging | Potent scavenging of reactive free radicals. scispace.commdpi.com |

| Various Synthetic Piperidines | DPPH radical scavenging | Compound 19 was the most potent DPPH scavenger. nih.gov |

| Various Synthetic Piperidines | Superoxide anion radical (•O2−) scavenging | Compound 10 was the most effective •O2− scavenger. nih.gov |

| 1-[1-(3-methoxyphenyl) (tetralyl)] piperidine (PCP1) | Brain tissue analysis (kindling model) | Significant reduction in nitric oxide (NO) levels. iranpath.org |

| Synthetic Piperidine Derivatives | DPPH radical scavenging | Scavenging capacity up to 78% at 1000 µg/ml. academicjournals.orgresearchgate.net |

Drug-likeness and Pharmacokinetic Properties Prediction

The evaluation of a compound's potential as a therapeutic agent in the early stages of drug discovery is heavily reliant on computational, or in silico, methods. nih.gov These predictive tools allow researchers to assess the "drug-likeness" and pharmacokinetic profile of a molecule before committing to extensive and costly laboratory synthesis and testing. This section details the predicted drug-like characteristics and the anticipated pharmacokinetic properties of this compound based on its molecular structure.

Drug-likeness Assessment

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. wikipedia.orgtaylorandfrancis.com One of the most established guidelines for this assessment is Lipinski's Rule of Five. beilstein-institut.dedrugbank.com This rule posits that poor oral absorption or permeation is more probable if a molecule violates two or more of the following criteria:

A molecular weight of no more than 500 daltons.

An octanol-water partition coefficient (log P) not exceeding 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

An analysis of the physicochemical properties of the parent compound, 2-(4-Methoxyphenyl)piperidine, reveals that it fully complies with Lipinski's Rule of Five. nih.govuni.lu The molecular weight is well below the 500 Da threshold, and its calculated log P indicates moderate lipophilicity, which is favorable for membrane permeability. nih.govuni.lu Furthermore, the number of hydrogen bond donors and acceptors is minimal, suggesting a good balance between solubility and permeability. researchgate.net These characteristics, summarized in the table below, indicate a high probability of good oral bioavailability for the compound.

Table 1: Lipinski's Rule of Five Analysis for 2-(4-Methoxyphenyl)piperidine

| Property | Predicted Value | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | 191.27 (Parent) / 227.73 (HCl Salt) | ≤ 500 | Yes |

| log P (Octanol/Water Partition Coefficient) | 2.1 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Violations | 0 | ≤ 1 | Yes |

Data sourced from computational predictions. nih.govuni.lu

Predicted Pharmacokinetic (ADMET) Properties

Beyond initial drug-likeness, a comprehensive understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for its development. mdpi.comresearchgate.net In silico ADMET prediction is a vital component of modern drug discovery, helping to identify and eliminate candidates with unfavorable pharmacokinetic properties early in the process. nih.govphyschemres.org While specific experimental or detailed computational ADMET studies for this compound are not extensively available in the public literature, predictions can be inferred based on its structure and physicochemical properties.

Absorption: The compound's compliance with Lipinski's Rule of Five strongly suggests a high probability of good passive intestinal absorption. researchgate.net

Distribution: Its moderate lipophilicity and relatively small molecular size may allow it to cross biological membranes, including the potential for penetration of the blood-brain barrier. This is a critical consideration for compounds targeting the central nervous system.

Metabolism: The methoxyphenyl and piperidine moieties are common in pharmaceuticals and are known to be susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver. Key metabolic pathways could include O-demethylation of the methoxy (B1213986) group and oxidation of the piperidine ring.

Excretion: The metabolites, likely being more polar than the parent compound, are expected to be eliminated from the body primarily through renal excretion.

The table below outlines the key ADMET parameters typically evaluated for a drug candidate.

Table 2: General Predicted ADMET Profile for this compound

| Parameter | Predicted Outcome/Consideration |

|---|---|

| Absorption | Predicted to have high gastrointestinal absorption. |

| Distribution | Likely to distribute into tissues; potential for blood-brain barrier penetration. |

| Metabolism | Expected to be metabolized by hepatic CYP450 enzymes. |

| Excretion | Likely renal excretion of metabolites. |

| Toxicity | Specific toxicity predictions require dedicated computational models. |

These are generalized predictions based on the compound's structure and established pharmacokinetic principles. nih.govscirp.org

Toxicology and Safety Assessment of Piperidine Derivatives

Genotoxicity Studies: In Vitro and In Vivo Assessments

Specific in vitro and in vivo genotoxicity studies for 2-(4-Methoxyphenyl)piperidine hydrochloride have not been identified in the reviewed scientific literature. Similarly, no data is readily available for the parent compound, 4-(4-Methoxyphenyl)piperidine.

For the broader class of piperidine-containing compounds, genotoxicity can be variable. For instance, some complex piperidine (B6355638) derivatives have been investigated for mutagenic potential. One study on a piperazine (B1678402) derivative, which shares a six-membered nitrogen-containing heterocyclic ring with piperidine, found it to be mutagenic in an in vitro Ames assay, suggesting that metabolic activation of the ring can lead to genotoxic intermediates sigmaaldrich.com. However, another study on N-(2-Hydroxyethyl)piperidine showed no mutagenic potential in an Ames test and no clastogenic effects in an in vitro micronucleus test with human lymphocytes uzh.ch.

Acute Toxicity and Lethal Dose Determinations

There is no specific acute toxicity or lethal dose (LD50) data available for this compound. However, information on the parent compound, 4-(4-Methoxyphenyl)piperidine, and the unsubstituted piperidine molecule provides some insight into the potential acute toxicity.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-(4-Methoxyphenyl)piperidine is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4) by a significant percentage of notifiers to the ECHA C&L Inventory nih.gov.

For the parent chemical, piperidine, the acute toxicity is well-characterized. It is considered toxic in contact with skin or if inhaled sigmaaldrich.com. Oral LD50 values for piperidine in rats have been reported to range from 133 to 520 mg/kg, indicating significant oral toxicity nih.gov. Exposure to piperidines can lead to a range of adverse effects, including nausea, vomiting, muscular weakness, and convulsions scbt.com. Fatalities in humans have been reported following exposure to other methoxyphenylpiperidine derivatives, such as 2-methoxydiphenidine (2-MXP), with post-mortem blood concentrations in the low mg/L range researchgate.netwho.int.

| Compound | Test Species | Route of Administration | Lethal Dose (LD50) |

|---|---|---|---|

| Piperidine | Rat | Oral | 133 - 520 mg/kg |

| 4-(4-Methoxyphenyl)piperidine | Classified as Harmful if Swallowed (Acute Tox. 4) |

Reproductive and Developmental Toxicity Assessments

Specific studies on the reproductive and developmental toxicity of this compound or its parent compound, 4-(4-Methoxyphenyl)piperidine, are not available in the public domain.

Research on the broader category of pyridine (B92270) and its derivatives, which includes piperidines, has raised some concerns. Some studies have indicated that pyridines may have the potential to cause reproductive harm, showing effects like premature delivery and stillbirths in animal models scbt.com. One safety data sheet for a piperidine-based compound notes that there is limited evidence that it may damage the developing fetus sigmaaldrich.com. However, a study on N-(2-Hydroxyethyl)piperidine found no evidence of developmental toxicity at the doses tested uzh.ch. Without specific data, the potential for reproductive and developmental effects of this compound remains unknown.

Potential for Irritation and Sensitization

There is no specific information regarding the irritation and sensitization potential of this compound. However, GHS classification data for the parent compound, 4-(4-Methoxyphenyl)piperidine, indicates that it is a skin and eye irritant nih.gov. All companies notifying this substance to the ECHA C&L Inventory have classified it as causing skin irritation and serious eye irritation nih.gov. It is also suggested that it may cause respiratory irritation nih.gov.

This is consistent with the properties of many piperidine derivatives and the parent compound, piperidine, which is known to be corrosive and can cause severe skin burns and eye damage upon contact sigmaaldrich.comnih.govnj.govcarlroth.com. A safety data sheet for a related compound, 1-(2-Methoxyphenyl)piperazine HCl, also lists it as a skin and eye irritant aksci.com. Skin contact with such compounds can result in inflammation, redness, and pain aksci.com.

| Compound | GHS Hazard Classification |

|---|---|

| 4-(4-Methoxyphenyl)piperidine | Skin Irritant (Category 2) |

| 4-(4-Methoxyphenyl)piperidine | Eye Irritant (Category 2A) |

| 4-(4-Methoxyphenyl)piperidine | May cause respiratory irritation (STOT SE 3) |

| Piperidine | Causes severe skin burns and eye damage (Category 1B/1) |

Occupational Exposure Limits and Safety Standards

There are no established occupational exposure limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, specifically for this compound or 4-(4-Methoxyphenyl)piperidine.

For the parent compound, piperidine, some jurisdictions have established OELs. For example, the UK and British Columbia (Canada) have a time-weighted average (TWA) exposure limit of 1 ppm industrialchemicals.gov.au. WorkSafe New Zealand also sets a TWA of 1 ppm (3.5 mg/m³) worksafe.govt.nz. These limits often come with a "skin" notation, indicating that skin absorption can be a significant route of exposure industrialchemicals.gov.auworksafe.govt.nz. In the United States, no federal OSHA exposure limits have been established for piperidine, but it is recommended that safe work practices always be followed nj.gov.

Given the lack of specific OELs for this compound, and its potential for irritation and acute toxicity based on related compounds, stringent safety measures, including the use of personal protective equipment to prevent skin and eye contact and respiratory protection, should be implemented in occupational settings scbt.comnj.gov.

Pharmacokinetics and Metabolism of 2 4 Methoxyphenyl Piperidine Hydrochloride

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

Table 1: Commonly Predicted ADME Parameters This table outlines the types of parameters typically predicted for a compound like 2-(4-Methoxyphenyl)piperidine hydrochloride; specific values are not available from the literature reviewed.

| Parameter | Description | Predicted Influence of Chemical Structure |

|---|---|---|

| Absorption | ||

| Aqueous Solubility | The ability of the compound to dissolve in water. | The hydrochloride salt form is expected to enhance aqueous solubility. |

| Intestinal Absorption | The extent to which the compound is absorbed from the gastrointestinal tract. | The balance of lipophilicity from the methoxyphenyl group and hydrophilicity from the piperidine (B6355638) ring is a key determinant. |

| Distribution | ||

| Plasma Protein Binding | The degree to which the compound binds to proteins in the blood plasma. | Moderate to high binding may be expected due to the aromatic ring structure. |

| Blood-Brain Barrier (BBB) Permeability | The ability of the compound to cross from the bloodstream into the brain. | Lipophilicity and the presence of specific transporters influence BBB penetration. |

| Metabolism | ||

| Metabolic Stability | The susceptibility of the compound to biotransformation by metabolic enzymes. | Expected to be a substrate for CYP450 enzymes, particularly CYP2D6 and CYP3A4. |

| Excretion |

Cytochrome P450 (CYP) Mediated Metabolism

The metabolism of 2-(4-Methoxyphenyl)piperidine is anticipated to be heavily reliant on the cytochrome P450 superfamily of enzymes, which are crucial for the biotransformation of a vast majority of drugs. evotec.commttlab.eu For compounds containing piperidine and related heterocyclic structures, CYP3A4 and CYP2D6 are frequently the major isoforms involved in their metabolism. nih.govacs.orgnih.gov

N-dealkylation is a common metabolic reaction for drugs containing alkylamino moieties, catalyzed by CYP450 enzymes. nih.gov This process involves the oxidation of the carbon atom adjacent to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously cleaves to yield a dealkylated amine and a carbonyl compound. nih.gov While 2-(4-Methoxyphenyl)piperidine is a secondary amine and thus does not have an N-alkyl group to be removed, it can be a metabolite formed from the N-dealkylation of a corresponding tertiary amine. The piperidine ring itself is subject to various oxidative metabolic reactions. For instance, studies on other piperidine-containing drugs show that metabolism can occur on the ring structure. frontiersin.orgmdpi.com

While less common than other oxidative reactions, metabolic transformation involving the rearrangement of the piperidine ring, such as ring contraction or cleavage, is a theoretical possibility. Such pathways would represent a significant structural modification of the molecule. Theoretical studies using density functional theory (DFT) have proposed mechanisms for ring contraction in piperidine drug metabolism pathways, indicating that such complex rearrangements are mechanistically plausible. umn.edu These pathways, if they occur, are typically considered minor compared to more prevalent reactions like hydroxylation and demethylation.

Based on studies of analogous compounds, specific CYP isoforms are predicted to play distinct roles in the metabolism of this compound.

CYP2D6: This isoform is highly implicated in the metabolism of piperidine-type compounds. researchgate.netdoi.org Furthermore, CYP2D6 is known to be the primary enzyme responsible for the O-demethylation of the methoxyphenyl moiety in the structurally related compound 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP). nih.govresearchgate.net This suggests that a major metabolic pathway for 2-(4-Methoxyphenyl)piperidine would be the conversion to 2-(4-hydroxyphenyl)piperidine, catalyzed by CYP2D6. nih.govnih.gov The activity of CYP2D6 is subject to significant genetic polymorphism, which can lead to wide inter-individual variability in drug clearance and response. nih.gov

CYP3A4: As one of the most abundant CYP enzymes in the human liver, CYP3A4 is responsible for metabolizing a large percentage of clinical drugs, including many with piperidine structures. researchgate.netnih.gov It often catalyzes N-dealkylation and hydroxylation reactions. nih.govnih.govresearchgate.net For 2-(4-Methoxyphenyl)piperidine, CYP3A4 would be a likely catalyst for hydroxylation on either the piperidine or the phenyl ring. researchgate.net Studies on other piperidine antagonists have demonstrated that N-dealkylation is primarily catalyzed by CYP3A4. jst.go.jp

Identification of Metabolites

Specific metabolite identification studies for this compound were not found in the reviewed literature. However, based on the known metabolic pathways for similar structures, several metabolites can be predicted. nih.govnih.gov

Table 2: Predicted Metabolites of 2-(4-Methoxyphenyl)piperidine

| Predicted Metabolite | Metabolic Reaction | Probable CYP Enzyme(s) |

|---|---|---|

| 2-(4-Hydroxyphenyl)piperidine | O-demethylation | CYP2D6 nih.govresearchgate.net |

| Hydroxy-2-(4-methoxyphenyl)piperidine | Aromatic Hydroxylation (on phenyl ring) | CYP3A4, CYP2D6 |

The most significant predicted metabolic step is the O-demethylation of the methoxy (B1213986) group to a hydroxyl group, a reaction efficiently catalyzed by CYP2D6 in a similar compound. nih.gov Additionally, hydroxylation at various positions on both the aromatic and piperidine rings is a common metabolic fate for such molecules, likely involving both CYP2D6 and CYP3A4. frontiersin.orgresearchgate.net

Liver Microsomal Clearance Studies

Liver microsomal stability assays are standard in vitro tools used to determine a compound's susceptibility to metabolism and to estimate its intrinsic clearance (Clint). evotec.comdomainex.co.ukenamine.net These experiments involve incubating the compound with liver microsomes, which are subcellular fractions containing a high concentration of Phase I metabolic enzymes like CYPs. mttlab.euslideshare.net By monitoring the disappearance of the parent compound over time in the presence of necessary cofactors (e.g., NADPH), key pharmacokinetic parameters can be calculated. protocols.iomercell.com

Key Parameters from Liver Microsomal Studies:

In Vitro Half-Life (t½): The time it takes for 50% of the compound to be metabolized. A shorter half-life indicates lower metabolic stability.

Intrinsic Clearance (Clint): A measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow. It is calculated from the rate of drug depletion. domainex.co.ukenamine.net

While specific clearance data for this compound is not available, such studies would be essential to characterize its metabolic profile. The results would allow for the ranking of its metabolic stability against other compounds and provide data for in vitro-in vivo extrapolation to predict its hepatic clearance in humans. domainex.co.uk Studies on other piperidine-containing drugs have shown that these assays, in conjunction with recombinant CYP enzymes and specific inhibitors, can successfully identify the key enzymes responsible for clearance. researchgate.netdoi.org For example, in a study of a different substituted phenylpiperidine, kinetic evidence from human hepatic microsomes demonstrated that CYP2D6 was responsible for the majority of the observed N-depropylase activity. doi.org

Analytical Techniques in Research of 2 4 Methoxyphenyl Piperidine Hydrochloride

Chromatographic Methods (HPLC, LC-MS) for Purity and Quantification

Chromatographic techniques are indispensable for separating the target compound from impurities and quantifying it in various matrices, including bulk materials and biological fluids. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the principal methods used for these purposes.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a robust and widely used method for assessing the purity and quantifying piperidine (B6355638) derivatives. nih.gov The separation is typically achieved on a C18 column, which separates compounds based on their hydrophobicity. nih.govnih.gov